![molecular formula C21H23N3O3S2 B2657476 N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683261-43-0](/img/structure/B2657476.png)
N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide, also known as MPTP, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. MPTP is a sulfonamide derivative that has been shown to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for the development of novel drugs.
Wissenschaftliche Forschungsanwendungen
Antimalarial and COVID-19 Applications
N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide and its derivatives have been explored for their potential in antimalarial applications and as COVID-19 drug candidates. A study detailed the synthesis of sulfonamide derivatives and their in vitro antimalarial activity. These compounds were characterized for their ADMET properties, indicating significant antimalarial activity and selectivity index, making them potential candidates for further exploration in the treatment of malaria and COVID-19 (Fahim & Ismael, 2021).
Anticancer Activity
Research into the anticancer potential of N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide derivatives has shown promising results. Indapamide derivatives, synthesized from similar molecular structures, demonstrated proapoptotic activity against melanoma cell lines, with certain compounds exhibiting significant anticancer activity and inhibiting human carbonic anhydrase isoforms, suggesting potential therapeutic applications in cancer treatment (Yılmaz et al., 2015).
Antiarrhythmic Activity
The class III antiarrhythmic activity of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, related to the core structure of interest, has been documented. These compounds have shown potent class III antiarrhythmic activity without affecting conduction, highlighting their potential for the development of new antiarrhythmic drugs (Ellingboe et al., 1992).
Antibacterial Evaluation
The synthesis and antibacterial evaluation of derivatives incorporating 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities have been investigated for their potential antibacterial properties. These studies have produced compounds with significant antibacterial activities, further supporting the versatility of the core structure in developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2017).
Synthesis and Structural Characterization
The synthesis and structural characterization of cyclic sulfonamides, including similar structures to N-(2-methylbenzo[d]thiazol-5-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide, have been explored, demonstrating the potential for creating novel cyclic sulfonamide compounds with diverse biological activities (Greig et al., 2001).
Eigenschaften
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-5-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S2/c1-14-5-3-4-12-24(14)29(26,27)18-9-6-16(7-10-18)21(25)23-17-8-11-20-19(13-17)22-15(2)28-20/h6-11,13-14H,3-5,12H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFPBZKONZDLCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.